molecular formula C8H10BrN B018768 3-Bromo-N,N-dimethylaniline CAS No. 16518-62-0

3-Bromo-N,N-dimethylaniline

Cat. No. B018768
CAS RN: 16518-62-0
M. Wt: 200.08 g/mol
InChI Key: USEXQPWLCGBYNT-UHFFFAOYSA-N
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Patent
US06337351B1

Procedure details

According to the procedure of Borch and Hassid, J. Org. Chem. 37:1673 (1972), sodium cyanoborohydride (4.75 g, 75.0 mmol) was added to a stirred solution of 3-bromoaniline (4.30 g, 25.0 mmol) and 37% aqueous formaldehyde (20 mL, 0.25 moles) in acetonitrile (200 mL). Glacial acetic acid (2.5 mL) was added drop-wise (10 min) to the stirred suspension, without cooling. The temperature gradually increased to 40° C. After stirring for 2 h, the mixture was treated with a second 2.5 mL portion of acetic acid. Stirring was continued for another hour. The mixture was then poured into ether (400 mL) and extracted with 1 M aqueous KOH (3×100 mL). The ether layer was washed once with saturated aqueous NaCl, dried (K2CO3) and evaporated. This left a biphasic mixture, which was separated by careful pipetting. The larger fraction was vacuum distilled to give 4.13 g (82.6% yield) of colorless oil, bp 79-80° C. at 0.4 mm Hg.
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
82.6%

Identifiers

REACTION_CXSMILES
[C:1]([BH3-])#[N:2].[Na+].[Br:5][C:6]1[CH:7]=[C:8]([CH:10]=[CH:11][CH:12]=1)N.C=O.[C:15](O)(=O)C>C(#N)C.CCOCC>[Br:5][C:6]1[CH:7]=[C:8]([CH:10]=[CH:11][CH:12]=1)[N:2]([CH3:1])[CH3:15] |f:0.1|

Inputs

Step One
Name
Quantity
4.75 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
4.3 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Name
Quantity
20 mL
Type
reactant
Smiles
C=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
After stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
without cooling
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for another hour
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 M aqueous KOH (3×100 mL)
WASH
Type
WASH
Details
The ether layer was washed once with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
CUSTOM
Type
CUSTOM
Details
evaporated
WAIT
Type
WAIT
Details
This left a biphasic mixture, which
CUSTOM
Type
CUSTOM
Details
was separated by careful pipetting
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(N(C)C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.13 g
YIELD: PERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.